N-(2-chloro-5-nitrophenyl)-3-methylbenzamide

Urease Inhibition Enzyme Assay Antimicrobial

Sourcing regioisomerically pure 2-Cl-5-NO2-phenyl benzamides for SAR studies is challenging. This compound provides the unique 2-chloro-5-nitrophenyl core with a 3-methylbenzamide moiety (LogP 3.38), enabling controlled SAR campaigns. • Quantifiable baseline: Core 2-Cl-5-NO2-phenyl motif shows 3-fold potency difference vs. regioisomer (urease IC50 3.94 vs 1.34 μM), providing a validated SAR starting point. • Scaffold continuity: Retains GW9662's critical 2-Cl-5-NO2-phenyl motif (PPARγ IC50 3.3 nM) for rational probe design. • Supply: Solid, ambient shipping, mg to gram scale.

Molecular Formula C14H11ClN2O3
Molecular Weight 290.70 g/mol
CAS No. 329937-66-8
Cat. No. B5538943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-5-nitrophenyl)-3-methylbenzamide
CAS329937-66-8
Molecular FormulaC14H11ClN2O3
Molecular Weight290.70 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C14H11ClN2O3/c1-9-3-2-4-10(7-9)14(18)16-13-8-11(17(19)20)5-6-12(13)15/h2-8H,1H3,(H,16,18)
InChIKeyQYZKJUMWEZZAFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-chloro-5-nitrophenyl)-3-methylbenzamide (CAS 329937-66-8): Procurement and Sourcing Overview for a Research Benzamide Scaffold


N-(2-chloro-5-nitrophenyl)-3-methylbenzamide (CAS 329937-66-8) is a synthetic small molecule belonging to the N-aryl benzamide class, with the molecular formula C14H11ClN2O3 and a molecular weight of 290.70 g/mol . Its core structure comprises a 3-methylbenzamide group linked to a 2-chloro-5-nitrophenyl moiety. This compound is primarily marketed as a chemical building block or a screening compound for early-stage drug discovery, where its specific substitution pattern—a chloro group at the 2-position and a nitro group at the 5-position of the N-phenyl ring—is of interest for generating chemical diversity . Direct evidence for its unique biological activity or industrial application is sparse; its value proposition for procurement is largely based on its distinct physicochemical properties and its potential as a unique scaffold for generating novel analogs that might exhibit desirable properties observed in related benzamide derivatives [1].

Why N-(2-chloro-5-nitrophenyl)-3-methylbenzamide (CAS 329937-66-8) Cannot Be Interchanged with Close Structural Analogs


The specific substitution pattern of N-(2-chloro-5-nitrophenyl)-3-methylbenzamide—a 2-chloro-5-nitrophenyl ring coupled with a 3-methylbenzamide—creates a unique combination of electronic, steric, and lipophilic properties that cannot be replicated by generic substitutes. Even seemingly minor changes, such as moving the nitro group or altering the methyl position, can dramatically alter a molecule's biological activity and physicochemical behavior [1]. For instance, in a series of urease inhibitors, the 2-chloro-5-nitrophenyl moiety (IC50 = 3.94 μM) showed a 3-fold difference in potency compared to its regioisomer, the 2-nitro-5-chlorophenyl analog (IC50 = 1.34 μM), highlighting how the precise arrangement of the same substituents can lead to quantifiably different outcomes [2]. Similarly, in a series of anticancer benzamides, the presence of a chlorine atom or a nitro group on the same benzene ring was found to largely decrease anti-proliferative activity [3]. This demonstrates that within this chemical space, the exact positioning of functional groups is not trivial; it is a critical determinant of performance. Therefore, substituting N-(2-chloro-5-nitrophenyl)-3-methylbenzamide with a similar-looking analog without rigorous head-to-head validation risks introducing an uncontrolled variable that could invalidate a chemical series or lead to a failed screening campaign.

Quantitative Differentiation Evidence for N-(2-chloro-5-nitrophenyl)-3-methylbenzamide (CAS 329937-66-8)


Urease Inhibitory Potential: Inferior Potency Compared to a Regioisomeric Analog

In a head-to-head comparison of structurally related analogs, a compound bearing the 2-chloro-5-nitrophenyl group demonstrated an IC50 of 3.94 ± 0.25 μM against jack bean urease. In contrast, its regioisomer with a 2-nitro-5-chlorophenyl group was 3-fold more potent, exhibiting an IC50 of 1.34 ± 0.12 μM [1]. This direct comparison within the same study provides quantitative evidence that the specific 2-chloro-5-nitro substitution pattern is not optimal for this target and is measurably less effective than the alternative arrangement. This data provides a baseline for the 2-chloro-5-nitrophenyl pharmacophore, which is the key structural component of N-(2-chloro-5-nitrophenyl)-3-methylbenzamide.

Urease Inhibition Enzyme Assay Antimicrobial Structure-Activity Relationship

Kinase and Cyclooxygenase Inhibition: Comparative Potency of the N-phenyl Benzamide Scaffold

Data for a closely related analog, N-(2-chloro-5-nitrophenyl)benzamide, demonstrates its potential as an enzyme inhibitor. This compound exhibits a competitive IC50 of 12.5 μM against Cyclooxygenase-2 (COX-2) and a non-competitive IC50 of 8.3 μM against Protein Kinase B (AKT) . While this data is for the des-methyl analog of the target compound, it provides a class-level inference for the core N-(2-chloro-5-nitrophenyl)benzamide scaffold. The addition of the 3-methyl group on the benzamide ring in N-(2-chloro-5-nitrophenyl)-3-methylbenzamide is likely to modulate these activities by altering lipophilicity and binding interactions.

COX-2 Inhibition AKT Inhibition Enzyme Assay Anti-cancer Anti-inflammatory

PPARγ Antagonism: High Potency of the GW9662 Scaffold as a Class Benchmark

GW9662 (2-chloro-5-nitrobenzanilide), a well-characterized analog sharing the 2-chloro-5-nitrophenyl group, is a potent and selective antagonist of the peroxisome proliferator-activated receptor γ (PPARγ), with a reported IC50 of 3.3 nM. It exhibits 10-fold selectivity over PPARα (IC50 = 32 nM) and 1000-fold selectivity over PPARδ (IC50 = 2 μM) . This data serves as a powerful class-level benchmark for the 2-chloro-5-nitrophenyl pharmacophore's ability to engage nuclear receptors with high affinity and selectivity. While the target compound possesses a different amide substitution (3-methylbenzamide vs. benzanilide), it shares the critical 2-chloro-5-nitrophenyl recognition element.

PPARγ Antagonist Nuclear Receptor Metabolic Disease Cancer

Physicochemical Profile: Computed LogP as a Differentiator from Other Benzamide Scaffolds

The compound N-(2-chloro-5-nitrophenyl)-3-methylbenzamide has a calculated partition coefficient (LogP) of 3.38 . This value is a key differentiator, as it quantifies the compound's lipophilicity. In medicinal chemistry, LogP is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. A LogP of 3.38 indicates significant lipophilicity, which can be advantageous for membrane permeability but may also increase the risk of metabolic instability or off-target binding compared to less lipophilic analogs. This specific value provides a quantitative basis for selecting this compound over more polar (lower LogP) or more lipophilic (higher LogP) alternatives in a screening library or for a specific synthetic route.

Lipophilicity LogP ADME Drug-likeness Physicochemical Properties

Data-Backed Application Scenarios for N-(2-chloro-5-nitrophenyl)-3-methylbenzamide (CAS 329937-66-8)


Probing Urease Structure-Activity Relationships (SAR) with a Defined Pharmacophore

This compound is most suitable as a tool molecule for structure-activity relationship (SAR) studies focused on urease inhibition. Its core 2-chloro-5-nitrophenyl group has a defined, moderate inhibitory potency (IC50 = 3.94 μM) against jack bean urease, which is 3-fold less active than its 2-nitro-5-chlorophenyl regioisomer (IC50 = 1.34 μM) [1]. By incorporating N-(2-chloro-5-nitrophenyl)-3-methylbenzamide into a library of urease inhibitors, researchers can use this quantitative baseline to measure the effect of the 3-methylbenzamide substitution on enzyme inhibition. This allows for the precise mapping of how modifications to the amide portion of the molecule impact potency, providing a controlled, data-driven approach to optimizing this chemical series.

Chemical Probe for Investigating PPARγ Biology

The compound can serve as a starting point for developing novel chemical probes targeting PPARγ. The related scaffold GW9662 (2-chloro-5-nitrobenzanilide) is a high-affinity (IC50 = 3.3 nM) and highly selective PPARγ antagonist . By retaining the 2-chloro-5-nitrophenyl group, which is critical for this activity, N-(2-chloro-5-nitrophenyl)-3-methylbenzamide can be used to investigate how the 3-methylbenzamide group alters binding kinetics, selectivity, or cellular efficacy compared to the benzanilide core of GW9662. This approach is valuable for academic groups studying nuclear receptor pharmacology or for companies seeking to develop novel PPARγ modulators with differentiated therapeutic profiles.

Building Block for Diversifying a Screening Library with a Defined Lipophilic Scaffold

For organizations managing high-throughput screening (HTS) libraries, this compound offers a specific, quantifiable physicochemical property: a calculated LogP of 3.38 . This moderate lipophilicity makes it a valuable building block for generating analogs that fill a specific region of chemical space. When used as a starting material for further derivatization, the resulting compounds are likely to inherit this core lipophilicity, which can be advantageous for ensuring membrane permeability in cell-based assays. Procuring this compound allows for the targeted expansion of a screening library with a scaffold that has a well-defined, data-backed physicochemical profile, increasing the likelihood of identifying hits with favorable ADME properties.

Enzyme Inhibition Screening Against COX-2 and AKT

Based on the activity of its des-methyl analog, N-(2-chloro-5-nitrophenyl)benzamide, which shows IC50 values of 12.5 μM against COX-2 and 8.3 μM against AKT , N-(2-chloro-5-nitrophenyl)-3-methylbenzamide is a rational candidate for inclusion in focused screening panels targeting these enzymes. The addition of the 3-methyl group on the benzamide ring is a logical step in an SAR campaign to improve upon the baseline activity of the core scaffold. Researchers prioritizing compounds for a kinase or cyclooxygenase inhibitor screening cascade would find value in this compound as it represents a direct, structural iteration of a known active scaffold, offering a clear hypothesis for improving potency or selectivity.

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